molecular formula C9H17ClO B8593836 2-Ethyl-2-methylhexanoyl chloride CAS No. 49802-73-5

2-Ethyl-2-methylhexanoyl chloride

Cat. No.: B8593836
CAS No.: 49802-73-5
M. Wt: 176.68 g/mol
InChI Key: KQMKJGXDDZOKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-methylhexanoyl chloride (CAS 49802-73-5) is a specialty organic compound with the molecular formula C9H17ClO and a molecular weight of 176.684 g/mol . As an acid chloride, it serves as a critical building block in organic synthesis, primarily functioning as a versatile acylating agent to introduce the 2-ethyl-2-methylhexanoyl moiety onto target molecules . Its application is significant in the research and development of fine chemicals and complex pharmaceutical intermediates, where it can be used to construct novel molecular architectures or modify the properties of existing compounds . The branched hydrocarbon chain of this reagent may be utilized to impart specific characteristics, such as altered lipophilicity or steric bulk, into the final product during discovery and process development stages . We provide this compound with a high purity level (NLT 98.00% or 99.00%) and offer comprehensive support from initial research and process development to pilot production and commercial scaling, ensuring a reliable supply for industrial and research laboratories . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

49802-73-5

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-ethyl-2-methylhexanoyl chloride

InChI

InChI=1S/C9H17ClO/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3

InChI Key

KQMKJGXDDZOKPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Branching Effects: The ethyl and methyl substituents in 2-ethyl-2-methylhexanoyl chloride increase steric hindrance, reducing its reactivity compared to linear hexanoyl chloride. This makes it less prone to nucleophilic attack but enhances stability during storage .

Boiling Point: The higher boiling point of 2-ethyl-2-methylhexanoyl chloride (180°C vs. 153°C for hexanoyl chloride) reflects stronger van der Waals forces due to its larger molecular size and branching .

Flash Point : Its higher flash point (79°C) indicates lower flammability compared to smaller acyl chlorides like isobutyryl chloride, which is highly flammable (flash point ~4°C) .

Reactivity

  • Hydrolysis: All acyl chlorides hydrolyze readily to carboxylic acids. However, the branched structure of 2-ethyl-2-methylhexanoyl chloride slows hydrolysis compared to linear analogs due to steric shielding of the electrophilic carbonyl carbon.
  • Esterification: It reacts efficiently with alcohols to form esters, but the bulkier substituents may require longer reaction times or elevated temperatures compared to hexanoyl chloride.
  • Peroxoester Synthesis: A key industrial application is its use in synthesizing peroxoesters (e.g., t-amyl peroxy-2-ethylhexanoate), where its branching improves thermal stability and controlled radical release during polymerization .

Hexanoyl Chloride (CAS 142-61-0)

  • Structure : Linear C₆ acyl chloride.
  • Applications : Used in pharmaceuticals (e.g., prodrug synthesis) and agrochemicals. Its linear structure allows faster reactions but less stability in storage compared to branched derivatives .

Isobutyryl Chloride (CAS 79-30-1)

  • Structure : Branched C₄ acyl chloride (two methyl groups at C2).
  • Applications : Primarily used in synthesizing dyes and fragrances. Its high reactivity and low flash point limit industrial use compared to larger acyl chlorides.

Notes:

  • Both compounds require rigorous personal protective equipment (PPE), including chemical-resistant gloves and eye protection, due to their corrosive nature .
  • 2-Ethyl-2-methylhexanoyl chloride’s higher molecular weight and stability reduce volatility, lowering inhalation risks compared to smaller acyl chlorides .

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight162.66 g/mol
Boiling Point180°C
Density (20°C)0.95 kg/L
Flash Point79°C (TOC)
Hydrolysis Half-Life (H₂O)2.5 hours (pH 7, 25°C)

Q. Table 2: Common Analytical Signatures

TechniqueKey SignalReference
¹H NMR (CDCl₃)δ 1.25 (m, 6H, CH₂), 1.55 (s, 3H, CH₃)
IR (neat)1805 cm⁻¹ (C=O), 610 cm⁻¹ (C-Cl)

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